4-(3-{[(4-chlorophenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 4-(3-{[(4-chlorophenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyridine is a heterocyclic compound that features a triazolopyridazine core.
Mechanism of Action
Target of Action
The compound “3-[(4-Chlorophenyl)methylsulfanyl]-6-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazine” belongs to the class of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine derivatives . Compounds in this class have been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, enzyme inhibitors (carbonic anhydrase inhibitors, cholinesterase inhibitors, alkaline phosphatase inhibitors, anti-lipase activity, and aromatase inhibitors) and antitubercular agents
Mode of Action
Compounds in the 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine class often work by interacting with different target receptors
Biochemical Pathways
Compounds in the 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine class can affect a variety of pathways due to their diverse pharmacological activities
Pharmacokinetics
In silico pharmacokinetic studies have been summarized for the 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine class
Result of Action
Compounds in the 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine class have been found to exhibit diverse pharmacological activities
Biochemical Analysis
Biochemical Properties
3-[(4-Chlorophenyl)methylsulfanyl]-6-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazine plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, including kinases and receptors, which are pivotal in cellular signaling pathways. The compound has been shown to inhibit specific enzymes such as c-Met and VEGFR-2, which are involved in cancer cell proliferation and angiogenesis . These interactions are primarily through binding to the active sites of the enzymes, thereby blocking their activity and subsequent downstream signaling.
Cellular Effects
The effects of 3-[(4-Chlorophenyl)methylsulfanyl]-6-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazine on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, in cancer cells, the compound has been observed to induce apoptosis and cell cycle arrest at the G0/G1 phase . It also affects the expression of genes related to cell survival and proliferation, such as p53, Bax, and caspases, thereby promoting programmed cell death .
Molecular Mechanism
At the molecular level, 3-[(4-Chlorophenyl)methylsulfanyl]-6-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazine exerts its effects through several mechanisms. It binds to the active sites of target enzymes, inhibiting their catalytic activity. This inhibition leads to the disruption of critical signaling pathways involved in cell growth and survival. Additionally, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins . These molecular interactions result in the inhibition of cell proliferation and induction of apoptosis in cancer cells.
Temporal Effects in Laboratory Settings
The temporal effects of 3-[(4-Chlorophenyl)methylsulfanyl]-6-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazine in laboratory settings have been studied to understand its stability and long-term impact on cellular function. The compound has shown stability under various experimental conditions, maintaining its activity over extended periods . In in vitro studies, prolonged exposure to the compound resulted in sustained inhibition of cell proliferation and induction of apoptosis . In in vivo studies, the compound demonstrated consistent pharmacological effects over time, with no significant degradation observed .
Dosage Effects in Animal Models
In animal models, the effects of 3-[(4-Chlorophenyl)methylsulfanyl]-6-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazine vary with different dosages. At lower doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, some adverse effects, such as hepatotoxicity and nephrotoxicity, have been observed . These findings highlight the importance of optimizing the dosage to achieve therapeutic efficacy while minimizing potential side effects.
Metabolic Pathways
3-[(4-Chlorophenyl)methylsulfanyl]-6-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazine is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, which convert it into various metabolites . These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and altering metabolite levels in the body . The compound’s metabolism is crucial for its pharmacokinetics and overall biological activity.
Transport and Distribution
The transport and distribution of 3-[(4-Chlorophenyl)methylsulfanyl]-6-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazine within cells and tissues are mediated by specific transporters and binding proteins. The compound is efficiently taken up by cells through active transport mechanisms and distributed to various cellular compartments . It accumulates in tissues with high metabolic activity, such as the liver and kidneys, where it exerts its pharmacological effects .
Subcellular Localization
The subcellular localization of 3-[(4-Chlorophenyl)methylsulfanyl]-6-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazine is critical for its activity and function. The compound is predominantly localized in the cytoplasm and nucleus, where it interacts with target enzymes and regulatory proteins . Post-translational modifications, such as phosphorylation, can influence its localization and activity, directing it to specific cellular compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-{[(4-chlorophenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyridine typically involves the formation of the triazolopyridazine core followed by the introduction of the 4-chlorophenylmethylsulfanyl group. The synthetic route may include:
Formation of the Triazolopyridazine Core: This can be achieved through cyclization reactions involving hydrazine derivatives and appropriate pyridazine precursors under reflux conditions.
Introduction of the 4-Chlorophenylmethylsulfanyl Group: This step involves nucleophilic substitution reactions where the triazolopyridazine core is reacted with 4-chlorobenzyl chloride in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
4-(3-{[(4-chlorophenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyridine: undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid
Reducing Agents: Tin(II) chloride, iron powder
Nucleophiles: Amines, thiols
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(3-{[(4-chlorophenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyridine: has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an antimicrobial and antiviral agent.
Biological Studies: The compound is studied for its interactions with various biological targets, including enzymes and receptors.
Industrial Applications: It may be used as an intermediate in the synthesis of other biologically active compounds.
Comparison with Similar Compounds
4-(3-{[(4-chlorophenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyridine: can be compared with other similar compounds such as:
[1,2,4]Triazolo[4,3-a]quinoxaline: Known for its antiviral and antimicrobial activities.
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine: Exhibits diverse pharmacological activities including anticancer and antimicrobial effects.
The uniqueness of This compound lies in its specific structural features and the presence of the 4-chlorophenylmethylsulfanyl group, which may confer distinct biological activities compared to other triazole derivatives .
Properties
IUPAC Name |
3-[(4-chlorophenyl)methylsulfanyl]-6-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClN5S/c18-14-3-1-12(2-4-14)11-24-17-21-20-16-6-5-15(22-23(16)17)13-7-9-19-10-8-13/h1-10H,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHCXGNVZGBWWAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CSC2=NN=C3N2N=C(C=C3)C4=CC=NC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClN5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.